molecular formula C25H24N2O5S B13379730 ethyl 2-[[(E)-(3-benzyl-5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[[(E)-(3-benzyl-5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13379730
M. Wt: 464.5 g/mol
InChI Key: LLCBKVMRFFPLKM-CVKSISIWSA-N
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Description

Ethyl 2-({5-benzyl-2-hydroxy-3-nitrobenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl 2-({5-benzyl-2-hydroxy-3-nitrobenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the benzylideneamino group and the esterification to form the ethyl ester. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-({5-benzyl-2-hydroxy-3-nitrobenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-({5-benzyl-2-hydroxy-3-nitrobenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-({5-benzyl-2-hydroxy-3-nitrobenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Ethyl 2-({5-benzyl-2-hydroxy-3-nitrobenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds, such as:

    Ethyl 2-({5-benzyl-2-hydroxy-3-nitrobenzylidene}amino)-1-benzothiophene-3-carboxylate: Similar structure but lacks the tetrahydro moiety.

    Methyl 2-({5-benzyl-2-hydroxy-3-nitrobenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-({5-Benzyl-2-hydroxy-3-nitrobenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Properties

Molecular Formula

C25H24N2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 2-[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H24N2O5S/c1-2-32-25(29)22-19-10-6-7-11-21(19)33-24(22)26-15-18-13-17(12-16-8-4-3-5-9-16)14-20(23(18)28)27(30)31/h3-5,8-9,13-15,28H,2,6-7,10-12H2,1H3/b26-15+

InChI Key

LLCBKVMRFFPLKM-CVKSISIWSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C(=CC(=C3)CC4=CC=CC=C4)[N+](=O)[O-])O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C(=CC(=C3)CC4=CC=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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